Product packaging for Omeprazole-4-methoxy-d3(Cat. No.:CAS No. 922731-10-0)

Omeprazole-4-methoxy-d3

Cat. No.: B585809
CAS No.: 922731-10-0
M. Wt: 348.435
InChI Key: SUBDBMMJDZJVOS-LOWKRFAESA-N
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Description

Evolution of Deuteration in Drug Discovery and Development Research

The concept of using deuterium (B1214612) in drug design, often termed "deuterium switching," has evolved considerably since its early exploration. Initially, deuterium was primarily used as a tracer in metabolic studies to elucidate the biotransformation pathways of drugs. medchemexpress.com However, researchers soon recognized that the substitution of hydrogen with deuterium could strategically alter a drug's metabolic fate. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. nih.gov This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. nih.gov This has led to the development of several deuterated drugs with enhanced therapeutic profiles compared to their non-deuterated counterparts.

Rationale for Deuterium Labeling in Mechanistic Pharmacological Investigations

Beyond improving therapeutic efficacy, deuterium labeling is an invaluable tool for conducting mechanistic pharmacological investigations. By selectively placing deuterium atoms at specific sites within a drug molecule, researchers can track the metabolic fate of that particular position. This approach is instrumental in identifying the primary sites of metabolism and the enzymes responsible, such as the cytochrome P450 (CYP) family. nih.govresearchgate.net

Furthermore, isotopically labeled compounds like Omeprazole-4-methoxy-d3 are crucial for quantitative analysis in complex biological matrices. mdpi.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a deuterated version of the analyte is often used as an internal standard. mdpi.comcaymanchem.com Because it has nearly identical chemical properties to the non-deuterated compound but a different mass, it allows for precise and accurate quantification of the drug and its metabolites, even at very low concentrations. mdpi.comcaymanchem.com

Specific Research Utility of this compound

Omeprazole (B731), a proton pump inhibitor (PPI), is widely used to treat acid-related gastrointestinal disorders. researchgate.netwikipedia.org It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. wikipedia.orgnih.gov Omeprazole is extensively metabolized in the liver, primarily by the CYP2C19 and CYP3A4 enzymes. drugbank.comjnmjournal.org

This compound is a stable isotope-labeled version of omeprazole where the three hydrogen atoms on the 4-methoxy group of the pyridine (B92270) ring are replaced with deuterium. scbt.com This specific labeling makes it a powerful tool for several research applications:

Metabolite Identification: Co-administration of omeprazole and this compound allows for the unambiguous identification of metabolites. mdpi.com In mass spectrometry analysis, metabolites derived from the deuterated compound will exhibit a characteristic mass shift of 3 daltons compared to their non-deuterated counterparts, making them easily distinguishable from endogenous molecules. mdpi.com This technique has been successfully used to identify numerous omeprazole metabolites in various biological samples, including plasma and brain tissue. mdpi.comnih.gov

Pharmacokinetic Studies: this compound serves as an ideal internal standard for quantifying omeprazole and its metabolites in pharmacokinetic studies. caymanchem.com Its use in LC-MS assays ensures high accuracy and precision in determining drug concentrations over time, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of omeprazole. mdpi.com

Below is a data table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₁₇H₁₆D₃N₃O₃S
Molecular Weight 348.43 g/mol scbt.com
CAS Number 922731-10-0 scbt.com
Primary Research Use Internal standard for quantification, metabolite identification mdpi.comcaymanchem.com

Properties

CAS No.

922731-10-0

Molecular Formula

C17H19N3O3S

Molecular Weight

348.435

IUPAC Name

2-[(S)-[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i4D3

InChI Key

SUBDBMMJDZJVOS-LOWKRFAESA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Synonyms

6-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; _x000B_5-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole;  (±)-Omeprazole-d3;  Antra-d3;  Gastrogard-d3;  Gastroloc-d3;  Losec-d3;  Mepral

Origin of Product

United States

Advanced Analytical Methodologies Utilizing Omeprazole 4 Methoxy D3

Applications as an Internal Standard in Quantitative Bioanalysis

Omeprazole-4-methoxy-d3 is extensively used as an internal standard in quantitative bioanalysis to ensure the accuracy and reliability of analytical data. An internal standard is a compound with a known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis. The stable isotope-labeled this compound is an ideal internal standard for omeprazole (B731) analysis because it co-elutes with the analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio in mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique for the quantification of omeprazole in biological samples, and this compound is a commonly employed internal standard in these assays. In LC-MS/MS methods, specific mass transitions are monitored for both omeprazole and its deuterated internal standard to ensure high selectivity and sensitivity. For instance, in multiple reaction monitoring (MRM) mode, the transition of the protonated molecule to a characteristic product ion is tracked.

A common mass transition monitored for omeprazole is m/z 346.0 → 198.0, while the corresponding transition for this compound, which has a mass difference of 3 Daltons due to the three deuterium (B1214612) atoms, is m/z 349.0 → 198.0. mdpi.com The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. researchgate.net

The following table summarizes typical parameters for an LC-MS/MS method for omeprazole quantification using this compound as an internal standard.

ParameterValue
Analyte Omeprazole
Internal Standard This compound
Mass Transition (Omeprazole) m/z 346.0 → 198.0
Mass Transition (Internal Standard) m/z 349.0 → 198.0
Linear Range of Quantitation 1 - 1000 ng/mL in human plasma
Lower Limit of Quantitation (LLOQ) 1 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

A thorough review of scientific literature reveals a notable absence of studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard for the analysis of omeprazole. This is likely attributable to the inherent thermal lability of omeprazole and its analogs. The high temperatures required for GC analysis can cause these compounds to degrade, making the method unsuitable for their accurate quantification. The prevalent use of LC-MS, which operates at lower temperatures, further underscores the challenges associated with GC-MS for this particular application.

Development and Validation of Bioanalytical Assays

The development and validation of bioanalytical assays using this compound as an internal standard are critical to ensure their reliability for pharmacokinetic studies. Validation is performed according to guidelines from regulatory agencies and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, and stability.

The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness of the assay. It effectively compensates for variations in sample preparation, such as extraction efficiency, and for fluctuations in the mass spectrometer's response. Validation studies have demonstrated that methods using deuterated internal standards achieve high levels of precision and accuracy.

Below is a table summarizing typical validation parameters for a bioanalytical assay of omeprazole using this compound.

Validation ParameterAcceptance CriteriaTypical Findings
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within acceptable limits across the calibration range
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-day precision within acceptable limits
Recovery Consistent and reproducibleHigh and consistent recovery for both analyte and internal standard
Matrix Effect Minimal and compensated by ISEffectively minimized by the co-eluting deuterated internal standard
Stability Stable under various storage and handling conditionsDemonstrated stability in biological matrix under different conditions

Isotope Ratio-Monitoring Techniques in Metabolite Identification

Beyond its role as an internal standard, this compound is a valuable tool in metabolite identification studies. Isotope ratio-monitoring techniques leverage the presence of the stable isotope label to distinguish drug-related metabolites from endogenous compounds in complex biological matrices.

Concomitant Administration Approaches for Metabolite Profiling

A powerful strategy for metabolite profiling involves the concomitant administration of a 1:1 mixture of the unlabeled drug (omeprazole) and its stable isotope-labeled counterpart (this compound). mdpi.com By analyzing the resulting biological samples (e.g., plasma, urine, feces) with high-resolution mass spectrometry, drug-related material can be readily identified by searching for characteristic isotopic doublets. mdpi.com

Any peak in the mass spectrum that appears as a pair of ions with a mass difference of 3 Daltons and a near 1:1 intensity ratio is indicative of the parent drug or a metabolite. mdpi.com This approach significantly simplifies the process of identifying novel metabolites, as it provides a clear signature to differentiate them from the vast number of endogenous components present in the sample. This technique has been successfully used to identify numerous metabolites of omeprazole in various biological matrices. mdpi.com

Application in Standard Reference Material Development

The development and certification of standard reference materials (SRMs) or certified reference materials (CRMs) are fundamental to ensuring the accuracy, reliability, and comparability of chemical measurements. This compound, a deuterated analog of the proton pump inhibitor omeprazole, plays a critical role in this field, primarily through its application in isotope dilution mass spectrometry (IDMS), which is considered a primary reference method for the characterization of reference materials. rsc.orgsepscience.com The use of isotopically labeled compounds like this compound is crucial for establishing metrological traceability to the International System of Units (SI). researchgate.netroche.com

The production of reference materials is governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers. isotope.comlgcstandards.comnata.com.au This standard ensures that the entire process, from material production to the assignment of property values, is conducted with technical competence and under a robust quality management system. isotope.comnbeglobal.org For a compound like this compound to be established as a CRM, it must undergo a rigorous characterization process.

This process involves:

Purity Assessment: The chemical and isotopic purity of this compound must be meticulously determined. This is often achieved through a combination of analytical techniques.

Homogeneity and Stability Studies: The material must be demonstrated to be homogeneous throughout the batch and stable over time under specified storage conditions. europa.euindustry.gov.au

Assignment of Certified Values: A certified value, along with its associated measurement uncertainty, is assigned to the material. europa.euindustry.gov.au

Detailed Research Findings

The primary application of this compound in standard reference material development is as an internal standard in IDMS for the accurate quantification of omeprazole in various matrices. europa.eu IDMS is a powerful technique that provides high accuracy and precision because it relies on the measurement of isotope ratios rather than absolute signal intensities. rsc.orgsepscience.com

In a typical IDMS procedure for the certification of an omeprazole reference material, a known amount of this compound is added to the material being analyzed. The mixture is then subjected to analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By measuring the ratio of the unlabeled omeprazole to the deuterated internal standard, the concentration of omeprazole in the reference material can be determined with a high degree of accuracy. roche.comnih.gov This method effectively compensates for variations in sample preparation and instrument response.

The certificate of analysis for a certified reference material of this compound would typically include the following information, ensuring its suitability for use in high-accuracy analytical measurements.

Table 1: Example Certificate of Analysis Data for this compound Certified Reference Material

ParameterValueMethod of Determination
Identity
Chemical Name6-methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleSpectroscopic (NMR, IR, MS)
CAS Number922731-10-0-
Molecular FormulaC₁₇H₁₆D₃N₃O₃S-
Purity
Chemical Purity≥99.5%Mass Balance
Isotopic Purity≥98% (d₃)Mass Spectrometry
Certified Value
Mass Fraction998 mg/kg ± 2 mg/kgIsotope Dilution Mass Spectrometry
Uncertainty The expanded uncertainty is calculated in accordance with ISO Guide 35 and includes contributions from characterization, homogeneity, and stability.

This table is a representation of typical data and not from a specific cited source.

The development of such certified reference materials is a meticulous process. For instance, the certification of a deuterium-to-hydrogen (D/H) amount-of-substance ratio in a reference material involves purification, bottling, and assessment of between-unit homogeneity and stability. europa.eu The characterization is often performed by comparing the candidate material to a master batch under repeatability conditions using techniques like nuclear magnetic resonance (NMR) spectrometry. europa.eu The certified value is then determined as the mean of multiple independent measurements, and the uncertainty is calculated by considering all potential sources of error. europa.eu

The availability of well-characterized reference materials like this compound is essential for pharmaceutical quality control, clinical analysis, and research, enabling laboratories to achieve accurate and traceable measurement results. roche.comlgcstandards.com

Mechanistic Investigations of Omeprazole Metabolism Employing Deuterated Tracers

Elucidation of Metabolic Pathways Using Deuterated Omeprazole (B731)

The co-administration of omeprazole and its deuterated forms, such as D3-omeprazole, has proven to be a powerful technique for identifying drug-related metabolites, especially in complex biological matrices like the brain. nih.gov By searching for mass differences of 3 daltons between the parent drug and its stable isotope, researchers can confidently distinguish metabolites from endogenous materials. nih.gov This approach has been crucial in elucidating the primary metabolic routes of omeprazole. nih.gov

Hydroxylation Pathways

Hydroxylation is a major metabolic pathway for omeprazole, primarily catalyzed by the enzyme CYP2C19. acs.orgnih.gov This process involves the addition of a hydroxyl group to the omeprazole molecule. One of the main metabolites formed through this pathway is 5-hydroxyomeprazole. nih.govnih.govjnmjournal.org Studies have shown that the formation of this metabolite is stereoselective, with CYP2C19 preferentially hydroxylating the R-enantiomer of omeprazole. acs.orgacs.org The use of deuterated tracers, such as 5-Hydroxy Omeprazole-d3, serves as an internal standard for the quantification of this metabolite in various biological samples. medchemexpress.com Another hydroxylation product is 3-hydroxyomeprazole, which is considered a minor metabolite. pharmgkb.org

Sulfoxidation Pathways

Sulfoxidation, another critical metabolic route, leads to the formation of omeprazole sulfone. acs.orgnih.gov This reaction is primarily mediated by the enzyme CYP3A4. acs.orgnih.govcaymanchem.com Similar to hydroxylation, sulfoxidation is also stereoselective, with CYP3A4 favoring the S-enantiomer of omeprazole (esomeprazole). acs.orgnih.gov Deuterated omeprazole sulfone, including Omeprazole sulfone-d3, is used as an internal standard for the accurate measurement of this metabolite in research. caymanchem.commedchemexpress.com

Desmethylation Pathways

Desmethylation is a further metabolic transformation that omeprazole can undergo. CYP2C19 is also involved in the metabolism of esomeprazole (B1671258) at the 5'-methoxy position, which results in the formation of 5'-O-hydroxyomeprazole. acs.org This intermediate subsequently undergoes hydrolysis to form 5'-O-desmethylomeprazole. acs.orgacs.org

Identification of Novel Metabolites

The use of deuterated omeprazole has facilitated the discovery of previously unknown metabolites. In one study, the simultaneous administration of omeprazole and D3-omeprazole to mice led to the identification of seventeen different metabolites in both brain and plasma samples. nih.govmdpi.com This highlights the utility of stable isotope labeling in expanding the known metabolic profile of a drug. nih.gov

Enzymatic Biotransformation Studies

The metabolism of omeprazole is heavily reliant on the activity of specific enzymes within the cytochrome P450 (CYP) superfamily. Deuterated analogs have been employed to investigate the intricacies of these enzymatic processes.

Cytochrome P450 (CYP) Isoenzyme Specificity (e.g., CYP2C19, CYP3A4)

The two primary enzymes responsible for omeprazole metabolism are CYP2C19 and CYP3A4. acs.orgnih.govjnmjournal.org

CYP2C19: This isoenzyme is the main catalyst for the hydroxylation of omeprazole, particularly the formation of 5-hydroxyomeprazole from R-omeprazole. acs.orgnih.govacs.org It also plays a role in the 5'-O-demethylation of S-omeprazole. nih.gov Omeprazole itself can act as a competitive inhibitor of CYP2C19. medchemexpress.commedchemexpress.com

CYP3A4: This enzyme is exclusively responsible for the sulfoxidation of omeprazole to omeprazole sulfone, showing a preference for the S-enantiomer. acs.orgnih.govcaymanchem.com

The stereoselective nature of these enzymes results in different metabolic fates for the R- and S-enantiomers of omeprazole. nih.gov The intrinsic clearance of R-omeprazole is significantly higher than that of S-omeprazole, primarily due to the efficient hydroxylation by CYP2C19. acs.orgnih.gov Conversely, the formation of omeprazole sulfone by CYP3A4 is much more favorable for S-omeprazole. nih.gov

Table 1: Major Metabolic Pathways of Omeprazole and Involved CYP Isoenzymes

Metabolic Pathway Key Metabolite(s) Primary CYP Isoenzyme(s) Stereoselectivity
Hydroxylation 5-hydroxyomeprazole CYP2C19 Prefers R-omeprazole acs.orgnih.govacs.org
Sulfoxidation Omeprazole sulfone CYP3A4 Prefers S-omeprazole (esomeprazole) acs.orgnih.govcaymanchem.com
Desmethylation 5'-O-desmethylomeprazole CYP2C19 Involved in S-omeprazole metabolism acs.orgacs.org

Stereoselective Metabolism of Omeprazole Enantiomers

Omeprazole is a chiral molecule, existing as two stereoisomers (enantiomers), (S)-omeprazole and (R)-omeprazole. The metabolism of these enantiomers is stereoselective, meaning that the enzymes in the body process each isomer differently. This differential metabolism, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2C19 and CYP3A4, significantly influences the pharmacokinetic profile of the drug. acs.orgnih.govcore.ac.uk

Studies have consistently shown that the intrinsic clearance (CLint) of (R)-omeprazole is substantially higher—approximately three times greater—than that of (S)-omeprazole. acs.orgnih.gov This indicates that the (R)-isomer is metabolized and eliminated from the body more rapidly than the (S)-isomer. nih.gov Consequently, administration of the pure (S)-enantiomer (esomeprazole) or the racemic mixture results in higher plasma concentrations of the (S)-isomer. core.ac.ukjnmjournal.org

The primary enzyme responsible for this stereoselectivity is CYP2C19. nih.gov This enzyme exhibits a strong preference for the 5-hydroxylation of (R)-omeprazole. In contrast, its action on (S)-omeprazole primarily results in 5-O-demethylation. nih.gov While both CYP2C19 and CYP3A4 contribute to the hydroxylation of (R)-omeprazole, the metabolism of (S)-omeprazole to its hydroxylated form is almost exclusively handled by CYP2C19. unil.ch

Furthermore, the formation of the omeprazole sulfone metabolite, a reaction catalyzed by CYP3A4, also displays stereoselectivity, highly favoring the (S)-enantiomer. The intrinsic clearance for sulfone formation from (S)-omeprazole is about 10-fold higher than from (R)-omeprazole. nih.gov The use of deuterated tracers, such as Omeprazole-4-methoxy-d3, is instrumental in these investigations, allowing for precise tracking and differentiation of metabolic pathways without altering the fundamental pharmacological properties of the compound. cymitquimica.com

The following table summarizes the key differences in the metabolism of omeprazole enantiomers.

Feature(S)-Omeprazole (Esomeprazole)(R)-Omeprazole
Primary Metabolizing Enzyme CYP2C19, CYP3A4 nih.govCYP2C19, CYP3A4 nih.gov
Overall Clearance Rate Slower nih.govFaster (approx. 3x) acs.orgnih.gov
Major CYP2C19 Pathway 5-O-demethylation nih.gov5-hydroxylation nih.gov
Major CYP3A4 Pathway Sulfoxidation (highly favored) nih.govSulfoxidation (minor) nih.gov
Resulting Plasma Concentration Higher core.ac.ukLower core.ac.uk

Regioselective Metabolism Investigations

Regioselectivity refers to the preference of an enzyme to catalyze a reaction at a specific position on a substrate molecule. In the metabolism of omeprazole, CYP enzymes exhibit distinct regioselectivity. The use of stable isotope-labeled compounds like this compound is a powerful tool for elucidating these specific metabolic sites. mdpi.com

By comparing the mass spectra of metabolites from non-deuterated omeprazole with those from its deuterated analogue, researchers can pinpoint the location of metabolic modification. mdpi.com For instance, in a study co-administering omeprazole and D3-omeprazole, the analysis of a specific metabolite (M4) showed fragment ions that were 30 units higher than the corresponding fragments of the parent omeprazole. This mass shift, corresponding to the addition of oxygen and the loss of two hydrogens, along with unchanged fragment ions from other parts of the molecule, confirmed that metabolism occurred on the 4-methoxy-3,5-dimethylpyridine-2-yl moiety. mdpi.com This methodology allows for the unambiguous identification of metabolic "hot spots" on the drug molecule.

Computational and in vitro studies have further detailed this regioselectivity. For the CYP2C19 enzyme, metabolism of (R)-omeprazole strongly favors the 5-methyl position on the benzimidazole (B57391) ring over the 5'-methoxy position. acs.org Conversely, bacterial CYP102A1 mutants, which can be engineered to mimic human P450s, have been shown to regioselectively hydroxylate both enantiomers of omeprazole at the 5'-position to produce 5'-hydroxy omeprazole. nih.gov These investigations are crucial for understanding how the structure of omeprazole dictates its metabolic fate.

Enzyme Kinetics and Binding Affinity Studies

Enzyme kinetics and binding affinity studies quantify the interaction between omeprazole and its metabolizing enzymes, providing insight into the efficiency and nature of the metabolic process. Deuterated standards are often employed in these quantitative assays. medchemexpress.com Omeprazole is known to be a competitive inhibitor of CYP2C19, with a reported inhibition constant (Ki) in the range of 2 to 6 μM. medchemexpress.commedchemexpress.com

The stereoselectivity observed in omeprazole metabolism is reflected in its enzyme kinetics. The total intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity, is significantly different for the two enantiomers in human liver microsomes. nih.gov

Table 1: Intrinsic Clearance (CLint) of Omeprazole Enantiomers in Human Liver Microsomes nih.gov
EnantiomerTotal Intrinsic Clearance (CLint) (μL/min/mg protein)
(S)-Omeprazole14.6
(R)-Omeprazole42.5

This difference in clearance is largely driven by the kinetics of the individual metabolic pathways. The CLint for the formation of the hydroxy metabolite from (S)-omeprazole is about 10 times lower than that from (R)-omeprazole. nih.gov

Binding affinity, or how tightly a substrate binds to the enzyme's active site, is a critical determinant of catalytic efficiency. acs.org The distinct chemical structures of the enantiomers influence their binding to the active site of CYP2C19. scbt.com Computational studies using thermodynamic integration have calculated the differential absolute binding free energies (ΔΔG) for the four possible metabolic pathways of the omeprazole enantiomers in CYP2C19. These calculations help to explain the observed stereoselectivity, as a lower binding free energy corresponds to a more favorable binding pose for catalysis. acs.org The unique sulfinyl and pyridine (B92270) groups of omeprazole are key to its selective binding and the subsequent conformational changes in the enzyme that affect reaction rates. scbt.com

Role of Deuteration in Understanding Metabolic Fate in Biological Systems

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612) (D), is a cornerstone technique in modern drug metabolism research. researchgate.netnih.gov The use of deuterated tracers, such as this compound, provides profound insights into the metabolic fate of drugs in complex biological systems. cymitquimica.commdpi.com

One of the primary applications is in "isotope ratio-monitoring" or "metabolite-patterning" studies. mdpi.comnih.gov In this approach, a 1:1 mixture of the non-deuterated drug and its deuterated analogue is administered. nih.gov Mass spectrometry is then used to screen for parent drug and metabolite signals, which appear as characteristic doublet peaks with a mass difference corresponding to the number of deuterium atoms. This technique allows for the rapid and confident identification of all drug-related metabolites against a complex biological background, such as plasma or tissue homogenates. mdpi.comnih.gov A study using this method with omeprazole and D3-omeprazole successfully identified seventeen different metabolites in mouse brain and plasma, demonstrating the power of this approach to uncover novel metabolic pathways. nih.gov

Beyond its use as a tracer, deuteration can also intentionally alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. Therefore, if the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the reaction rate. nih.gov This principle is valuable for probing reaction mechanisms and can be exploited to create "metabolically shielded" drugs with improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites. nih.gov However, the in vivo effects of deuteration can be complex and are not always predictable, as metabolic pathways might shift to other non-deuterated positions on the molecule. nih.govplos.org

Pharmacokinetic and Pharmacodynamic Research Applications of Omeprazole 4 Methoxy D3 in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-clinical Species

The use of Omeprazole-4-methoxy-d3 is well-established in ADME studies as an internal standard. google.com In these preclinical investigations, after administration of omeprazole (B731) to animal models, plasma and tissue samples are collected. During sample processing, a known amount of this compound is added. google.com This allows for accurate quantification of the parent drug's concentration by correcting for any loss that may occur during sample extraction and analysis. The methodology typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can effectively separate and detect both the analyte (omeprazole) and the deuterated internal standard. google.com

Omeprazole itself is absorbed in the small intestine and can be distributed to various tissues, including the liver, kidneys, stomach, duodenum, and thyroid. google.com It is also known to cross the placenta. google.com The plasma protein binding of omeprazole is high, around 95-96%. google.com

Specific studies detailing the brain distribution and penetration of this compound in mouse models are not extensively available in the public domain. However, the use of deuterated compounds as internal standards in pharmacokinetic studies is a common practice that can be applied to brain tissue analysis. Such studies would involve administering omeprazole to mice, followed by the collection of brain tissue at various time points. The tissue would then be homogenized and spiked with this compound to quantify the concentration of omeprazole that has crossed the blood-brain barrier.

While specific tissue distribution profiles for this compound are not readily found, the general distribution of omeprazole provides a likely profile for its deuterated analog, assuming no significant isotope effects on distribution. After oral administration, omeprazole is known to distribute to tissues such as the liver, kidney, stomach, and duodenum. google.com The application of this compound as an internal standard is crucial for accurately quantifying omeprazole concentrations in these various tissues, thereby helping to create a comprehensive tissue distribution profile of the active drug.

Brain Distribution and Penetration Studies (e.g., Mouse Models)

Evaluation of Isotope Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions that involve the cleavage of this bond. Omeprazole is metabolized in the liver by cytochrome P450 enzymes. If the deuteration at the 4-methoxy position is involved in a rate-limiting metabolic step, it could theoretically alter the pharmacokinetic profile of this compound compared to omeprazole.

However, the primary use of this compound as an internal standard in pharmacokinetic assays suggests that for analytical purposes, its behavior is considered sufficiently similar to the parent compound. googleapis.com Detailed comparative studies focusing on the isotope effects on the pharmacokinetic parameters of this compound itself are not widely published. Such a study would require administering both omeprazole and this compound and comparing their plasma concentration-time profiles.

Below is a hypothetical data table illustrating how such a comparative study might be presented:

ParameterOmeprazoleThis compound
Cmax (ng/mL)ValueValue
Tmax (hr)ValueValue
AUC (0-t) (ng*hr/mL)ValueValue
Half-life (t1/2) (hr)ValueValue

Mechanistic Pharmacodynamic Investigations (Non-clinical)

The mechanism of action of omeprazole is to inhibit the final step of gastric acid secretion. google.com This is achieved by the irreversible inhibition of the H+/K+ ATPase (proton pump) located in the secretory canaliculus of gastric parietal cells. google.com

In the acidic environment of the parietal cell, omeprazole is converted to its active form, a sulfenamide (B3320178) derivative. google.com This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its inactivation. google.com While this compound is primarily used as an analytical standard, in a biological system, it would be expected to undergo the same acid-catalyzed conversion to its active form and subsequently inhibit the proton pump in a similar manner to omeprazole. The deuteration at the methoxy (B1213986) position is not at the site of the molecule that undergoes the chemical rearrangement to the active sulfenamide, suggesting that its fundamental mechanism of interaction with the H+/K+ ATPase would be the same as the non-deuterated compound.

Studies on receptor binding and enzyme activity would focus on the interaction of the active form of omeprazole with the H+/K+ ATPase. The use of this compound in such studies would likely be as an internal standard in assays designed to quantify the amount of omeprazole that has bound to the enzyme or to measure the rate of enzyme inhibition. For instance, in vitro studies using isolated gastric vesicles containing the H+/K+ ATPase could be performed. The inhibitory concentration (IC50) of omeprazole could be determined, with this compound used in the analytical phase to ensure accurate measurement of the omeprazole concentrations tested.

A table summarizing the mass-to-charge ratio (m/z) transitions used in mass spectrometry for omeprazole and its deuterated form is presented below. google.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.0198.0
This compound349.0198.0

Studies on Isotope Effects and Their Implications in Omeprazole Research

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Metabolic Processes

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) in a reactant is replaced with a deuterium atom (D). juniperpublishers.com This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. juniperpublishers.com In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 (CYP) enzymes, this bond strengthening can lead to a slower rate of reaction. juniperpublishers.com This is formally expressed as the ratio of the rate constants, KIE = kH/kD. juniperpublishers.com

Omeprazole (B731) is primarily metabolized in the liver by the CYP2C19 and CYP3A4 isoforms of the cytochrome P450 enzyme system. pharmgkb.org Key metabolic pathways include hydroxylation of the pyridine (B92270) ring's methyl group and O-demethylation of the methoxy (B1213986) group on the benzimidazole (B57391) ring. nih.gov The deuteration of the 4-methoxy group, creating Omeprazole-4-methoxy-d3, directly targets the O-demethylation pathway.

Studies indicate that deuterium substitution can significantly reduce the rate of metabolic clearance. juniperpublishers.com For this compound, the stronger C-D bonds in the methoxy group slow down the enzymatic O-demethylation process catalyzed by CYP enzymes. This reduced rate of metabolism can lead to a longer biological half-life and increased systemic exposure of the parent drug compared to its non-deuterated counterpart. juniperpublishers.com This effect, known as metabolic switching, can also alter the ratio of metabolites formed, potentially reducing the formation of metabolites linked to toxicity or increasing the concentration of desired active metabolites. juniperpublishers.com

Table 1: Key Metabolic Reactions of Omeprazole and the Predicted Impact of Deuteration at the 4-Methoxy Position.
Metabolic PathwayPrimary Enzyme(s)Site of Action on OmeprazolePredicted Impact of 4-Methoxy-d3 Deuteration
5-HydroxylationCYP2C19Benzimidazole RingNo direct impact expected
5'-O-DemethylationCYP2C19Pyridinyl Methoxy GroupNo direct impact expected
SulfoxidationCYP3A4Sulfinyl GroupNo direct impact expected
4-O-DemethylationCYP EnzymesBenzimidazole Methoxy GroupSlower rate of metabolism due to KIE

Impact of Deuteration on Enzyme-Substrate Interactions

The substitution of hydrogen with deuterium does not alter the size or electronic properties of the molecule in a significant way, meaning the deuterated compound is generally recognized by the enzyme's active site in the same manner as the non-deuterated original. juniperpublishers.com Therefore, the binding affinity of this compound to enzymes like CYP2C19 and CYP3A4 is expected to be very similar to that of omeprazole.

However, the primary impact of deuteration is on the kinetics of the chemical transformation that occurs after the substrate has bound to the enzyme. Omeprazole is a known substrate for both CYP2C19 and CYP3A4, and it also acts as an inhibitor of these enzymes. drugbank.commdpi.comdrugbank.com The metabolism by these enzymes is stereoselective, with CYP2C19 preferentially metabolizing the R-enantiomer of omeprazole, while CYP3A4 primarily metabolizes the S-enantiomer (esomeprazole). acs.org

Theoretical and Computational Approaches for Isotope Effects

Computational methods are invaluable for predicting and understanding kinetic isotope effects at a molecular level. These approaches allow researchers to model the reaction mechanisms that are difficult to observe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.net In the context of omeprazole metabolism, DFT calculations have been used to study the activation energy barriers for different metabolic pathways. acs.orgresearchgate.net For instance, DFT studies have calculated the activation free energy barriers for the hydrogen abstraction step in the hydroxylation of R- and S-omeprazole, providing insight into the stereoselectivity of CYP2C19. researchgate.net

By applying DFT calculations to this compound, researchers can model the transition state of the O-demethylation reaction. These calculations can quantify the difference in activation energy between breaking a C-H bond versus a C-D bond, thereby predicting the magnitude of the kinetic isotope effect (KIE). nih.gov Comparing the predicted KIEs from DFT with experimentally measured values helps to validate the proposed reaction mechanism and the geometry of the transition state. nih.gov Such studies have confirmed that DFT is a powerful tool for understanding the selectivity of P450-catalyzed reactions. acs.org

To achieve higher accuracy for reactions within a complex biological environment like an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.org In a QM/MM simulation, the region where the chemical reaction occurs (e.g., the omeprazole substrate and the heme active center of the CYP enzyme) is treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. frontiersin.org

Recent studies have used QM/MM calculations to investigate the stereo- and regioselective metabolism of omeprazole enantiomers by CYP2C19. acs.orgacs.org These simulations can model the substrate binding within the enzyme's active site and calculate the energy barriers for different metabolic pathways, incorporating the influence of the surrounding protein environment. acs.org The use of QM/MM approaches is critical for accurately modeling the subtle factors that govern metabolic selectivity. acs.orgacs.org Supporting information from such advanced computational studies often includes calculated data on deuterium kinetic isotope effects, highlighting the integral role of these effects in understanding enzyme mechanisms. acs.org These computational protocols, which may integrate thermodynamic integration with QM/MM calculations, provide a robust framework for predicting metabolic outcomes and the impact of isotopic substitution. acs.orgacs.org

Table 2: Computational Methods in Omeprazole Isotope Effect Research.
MethodLevel of TheoryApplication in Omeprazole ResearchKey Insights Provided
Density Functional Theory (DFT)Quantum MechanicsModeling reaction pathways and transition states of omeprazole metabolism. researchgate.netCalculation of activation energy barriers; prediction of KIE magnitude. acs.orgresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Hybrid QM and MMSimulating reactions within the full enzyme-substrate complex (e.g., Omeprazole in CYP2C19). acs.orgacs.orgUnderstanding stereo- and regioselectivity; impact of protein environment on reaction barriers and KIEs. acs.org

Density Functional Theory (DFT) Calculations

Deuteration as a Tool for Probing Reaction Mechanisms

Beyond its potential for creating drugs with improved pharmacokinetic profiles, deuteration serves as a powerful mechanistic probe. juniperpublishers.comthalesnano.com By observing the change in reaction rate upon isotopic substitution, researchers can gain crucial information about the rate-determining step of a reaction.

Mechanistic Degradation Pathways and Stability Research of Omeprazole Analogs

Identification of Degradation Products and Mechanisms

Omeprazole (B731), a proton pump inhibitor, is known to be a labile compound that degrades under various stress conditions, including acidic and alkaline environments, oxidation, and photolysis. figshare.comrsc.orgrsc.org The degradation of omeprazole and its analogs proceeds through several mechanistic pathways, leading to a variety of degradation products. figshare.com Forced degradation studies have identified numerous degradation products, with one study generating and characterizing thirty-four such products using advanced analytical techniques. figshare.com

Hydrolytic Degradation Mechanisms

The stability of omeprazole is highly dependent on pH. It is particularly unstable in acidic conditions, a characteristic that necessitates its formulation in enteric-coated dosage forms to prevent premature degradation in the stomach's acidic environment. nih.gov The rate of degradation is rapid at low pH values but decreases significantly as the pH becomes more alkaline. chula.ac.th For instance, the half-life of omeprazole is markedly shorter at pH 5.0 compared to its stability at a pH of 10.0. chula.ac.th

The primary pathway for degradation in aqueous solution is acid-catalyzed hydrolysis. chula.ac.th This process is initiated by the protonation of the pyridine (B92270) nitrogen. scispace.com Following protonation, a series of intramolecular rearrangements occurs. One key step involves the formation of a spiro intermediate. scispace.com Evidence for this intermediate is supported by the observation that introducing a methyl group at the 6-position of the pyridine ring blocks the degradation process due to steric hindrance, which would prevent the formation of this spiro structure. scispace.com

Under acidic conditions, omeprazole degradation can lead to the formation of several products, including rearranged monomers and both doubly and singly charged dimers. nih.gov The degradation products of omeprazole and its metabolite, 5-hydroxyomeprazole, are analogous, differing only by an oxygen atom. nih.gov In aqueous solutions, particularly under acidic conditions, omeprazole and its analog lansoprazole (B1674482) degrade to form sulfides and benzimidazolones. unina.itresearchgate.net The degradation is accelerated in acidic media. unina.itresearchgate.net

The degradation kinetics of omeprazole in solution typically follow pseudo-first-order kinetics. chula.ac.th The reaction is influenced by temperature, with the activation energy being pH-dependent. chula.ac.th

A study on the degradation of omeprazole in the presence of enteric polymer solutions found that degradation is more pronounced in aqueous polymer dispersions compared to organic polymer solutions. nih.gov The extent of degradation in organic solutions is related to the number of acidic groups in the polymer structure, while in aqueous dispersions, it is primarily influenced by the pH of the dispersion. nih.gov

The degradation of omeprazole in an acidic environment can be summarized by the following table, which lists some of the identified degradation products:

Stress ConditionDegradation ProductsReference
Acidic HydrolysisRearranged monomers, Doubly and singly charged dimers nih.gov
Acidic HydrolysisSulfides, Benzimidazolones unina.itresearchgate.net
Acidic Hydrolysis5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole rsc.org

Oxidative Degradation Mechanisms

Omeprazole is also susceptible to oxidative degradation. Studies have shown that exposure to oxidizing agents like hydrogen peroxide leads to the formation of specific degradation products. rsc.orgjournaljpri.com The primary products of oxidative degradation are omeprazole sulfone and omeprazole-N-oxide. rsc.orgwaters.com The formation of omeprazole sulfone is a known metabolic pathway, predominantly carried out by the enzyme CYP3A4. acs.orgacs.org

The rate of oxidative degradation can be significant. One study reported a 17.65% degradation of an omeprazole sample after just three minutes of exposure to hydrogen peroxide. diva-portal.org Another study found that omeprazole was degraded by 26.38% under oxidative hydrolysis conditions. journaljpri.com

Photocatalytic degradation, another form of oxidative process, has also been investigated. In the presence of a photocatalyst like TiO2, omeprazole is transformed into several intermediate products. sci-hub.se These include hydroxylated compounds, which become more abundant as the reaction progresses. sci-hub.se Nitro derivatives such as nitrophenol and nitrobenzimidazole have also been identified in the reaction mixture. sci-hub.se The degradation pathway involves the hydroxylation of the pyridine ring, which then tautomerizes to a more stable ketone form. sci-hub.se Further oxidation leads to the opening of the ketone ring, generating unsaturated amino acids that are subsequently oxidized to smaller amides and carboxylic acids. sci-hub.se

Electrochemical incineration, an advanced oxidation process, has also been used to study the degradation of omeprazole. nih.gov In this process, the drug is primarily oxidized by hydroxyl radicals. nih.gov This method leads to the formation of several heteroaromatic intermediates, hydroxylated derivatives, and short-linear carboxylic acids. nih.gov

The following table summarizes some of the key degradation products formed under oxidative stress:

Stress ConditionDegradation ProductsReference
Hydrogen PeroxideOmeprazole sulfone, Omeprazole-N-oxide rsc.orgwaters.com
Photocatalysis (TiO2)Hydroxylated compounds, Nitrophenol, Nitrobenzimidazole sci-hub.se
Electrochemical IncinerationHeteroaromatic intermediates, Hydroxylated derivatives, Carboxylic acids nih.gov

Intramolecular Degradation Processes

Under certain conditions, omeprazole can undergo intramolecular degradation. One notable instance is the spontaneous degradation observed in tablets during storage. ingentaconnect.com This slow transformation occurs even at room temperature and is accelerated at higher temperatures. ingentaconnect.com This process leads to the formation of benzimidazole-2-thiones, which had not been previously reported as spontaneous decomposition products. ingentaconnect.com

The mechanism for the formation of these thiones is part of a complex transformation that also yields other products. For omeprazole, this degradation leads to 5-methoxy-1H-benzimidazole-2-thione and 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. ingentaconnect.com These findings highlight the intrinsic instability of the omeprazole molecule, which can rearrange internally over time.

Influence of Deuteration on Chemical Stability (Hypothetical/Research Question)

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly impact the metabolic stability and reaction kinetics of a drug molecule. juniperpublishers.commusechem.com This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. juniperpublishers.com This principle has been explored to enhance the pharmacokinetic profiles of various drugs. nih.gov

In the context of Omeprazole-4-methoxy-d3, the deuterium atoms are located on the methoxy (B1213986) group of the pyridine ring. This specific deuteration raises a pertinent research question: How does deuteration at the 4-methoxy position influence the chemical stability and degradation pathways of omeprazole?

While direct experimental studies on the degradation of this compound are not extensively available in the reviewed literature, we can hypothesize potential effects based on the known degradation mechanisms of omeprazole and the principles of KIE.

Furthermore, considering the hydrolytic and oxidative degradation pathways, the electronic and steric effects of deuterium are generally considered minimal. juniperpublishers.com However, if the cleavage of a C-H bond in the 4-methoxy group is a rate-determining step in any of the degradation pathways, then deuteration at this position would be expected to decrease the rate of degradation, thereby enhancing the chemical stability of the molecule. For instance, in oxidative degradation where radical abstraction of a hydrogen atom from the methoxy group might occur, the stronger C-D bond would slow this process down.

A study on the nitrosation of anisole, a simple methoxy-containing aromatic compound, showed a deuterium kinetic isotope effect (kH/kD) of 4.0 for [4-2H]anisole, indicating that the C-H bond at that position is involved in the rate-determining step of that specific reaction. researchgate.net While not directly analogous to omeprazole degradation, it demonstrates that deuteration on a methoxy group can influence reaction kinetics.

Further research, including comparative forced degradation studies of omeprazole and this compound, is necessary to empirically determine the influence of this specific deuteration on the compound's stability and degradation profile.

Spectroscopic Characterization of Degradation Products

The identification and structural elucidation of omeprazole's degradation products heavily rely on a variety of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms in the degradation products.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for separating the complex mixtures of degradation products. figshare.comnih.govptfarm.pl Reversed-phase HPLC methods have been developed to effectively separate numerous degradation products generated under stress conditions. figshare.comrsc.org

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is instrumental in determining the molecular weights and elemental compositions of the degradation products. figshare.comrsc.orgrsc.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for proposing molecular structures. figshare.comnih.gov Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the degradation products, offering further structural insights. figshare.comrsc.org Electrospray ionization (ESI) is a common ionization source used in these analyses. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural confirmation of isolated degradation products. figshare.comunina.it Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. unina.itingentaconnect.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity within the molecule. unina.it

UV-Visible (UV-Vis) Spectroscopy is also utilized to monitor the degradation of omeprazole. ingentaconnect.comresearchgate.net The degradation process often leads to a shift in the absorption maximum and a change in the absorption intensity. ingentaconnect.com While UV-Vis spectroscopy can be a simple and fast method, it can be limited by the overlapping spectra of the parent drug and its various degradation products. ingentaconnect.com

Infrared (IR) Spectroscopy , often in the form of Fourier-Transform Infrared (FT-IR) spectroscopy, helps in identifying the functional groups present in the degradation products. sci-hub.se For instance, in photocatalytic degradation studies, FT-IR has been used to detect the presence of hydroxyl, CH₂, CH₃, and nitro groups in the reaction mixture. sci-hub.se

The following table provides an overview of the spectroscopic techniques used and the type of information they provide in the study of omeprazole degradation:

Spectroscopic TechniqueInformation ProvidedReference
HPLC-UVSeparation and quantification of degradation products nih.govptfarm.pl
LC-HRMS/MSMolecular weight, elemental composition, and fragmentation patterns figshare.comrsc.orgnih.gov
¹H and ¹³C NMRDetailed structural elucidation of isolated products figshare.comunina.itingentaconnect.com
UV-Vis SpectroscopyMonitoring of degradation kinetics and changes in electronic structure ingentaconnect.comresearchgate.net
FT-IR SpectroscopyIdentification of functional groups in degradation products sci-hub.se

Emerging Research Frontiers and Future Directions for Omeprazole 4 Methoxy D3

Application in Systems Pharmacology and Metabolomics Studies

Stable isotope-labeled compounds like Omeprazole-4-methoxy-d3 are invaluable tools in systems pharmacology and metabolomics. symeres.com These fields aim to understand the complex interactions of drugs within a biological system and to map the full complement of metabolites. The use of deuterated analogs allows researchers to trace the metabolic pathways of a parent drug with high precision. musechem.com

A key application is in metabolite identification studies. By administering a 1:1 mixture of the parent drug (omeprazole) and its deuterated version (this compound), researchers can use mass spectrometry to easily identify drug-related metabolites. researchgate.netnih.gov The parent drug and its metabolites will appear as distinct doublet peaks with a specific mass difference (in this case, 3 Da) in the mass spectrum, a signature that distinguishes them from endogenous molecules.

In a notable study, this exact approach was used to profile and identify omeprazole (B731) metabolites in mouse brain and plasma. researchgate.netnih.gov Researchers administered a combination of omeprazole and D3-omeprazole to mice and analyzed the samples using liquid chromatography-mass spectrometry (LC-MS). This "isotope ratio-monitoring" method allowed for the characteristic identification of several new omeprazole metabolites in both the brain and plasma, which would have been difficult to distinguish from background noise using conventional methods. researchgate.net

This methodology is a cornerstone of modern untargeted metabolomics, where the goal is to comprehensively identify all metabolites that change in response to a drug. jfda-online.com By creating a clear isotopic signature, this compound facilitates the confident identification of its metabolic products, providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

Potential for Deuterated Omeprazole Analogs in Investigating Drug-Drug Interactions (Mechanistic)

Omeprazole is primarily metabolized by the cytochrome P450 isoenzyme system, particularly CYP2C19 and CYP3A4. nih.gov Its role as an inhibitor of CYP2C19 is well-documented and forms the basis of several clinically significant drug-drug interactions (DDIs). nih.govresearchgate.net For instance, omeprazole can reduce the antiplatelet activity of clopidogrel (B1663587), a prodrug that requires activation by CYP2C19. researchgate.net

Research on other deuterated drugs has shown the potential of this approach. For example, a deuterated version of clopidogrel (D-CL) was found to be less affected by the inhibitory effects of omeprazole. researchgate.net This suggests that altering metabolic pathways through deuteration can mitigate DDIs. Applying this principle to omeprazole itself, deuterated analogs could be used to probe how changes in omeprazole's metabolism affect its interaction with other drugs. If deuteration at the 4-methoxy position reduces its affinity for or inhibition of CYP2C19, it could pave the way for developing new proton pump inhibitors with a lower potential for DDIs. google.com

Advanced Modeling and Simulation of Deuterated Compound Behavior

Computational modeling and simulation are essential tools in modern drug development. Physiologically based pharmacokinetic (PBPK) modeling, in particular, allows for the simulation of a drug's ADME properties within a virtual population. researchgate.netsimulations-plus.com These models integrate in vitro data and system-level physiological information to predict how a drug will behave in the body. simulations-plus.com

For omeprazole, PBPK models have been developed to simulate the nonlinear pharmacokinetics of its enantiomers and to predict DDIs. researchgate.net Furthermore, advanced computational methods like hybrid quantum mechanics/molecular mechanics (QM/MM) have been used to investigate the specifics of its metabolism by CYP2C19 at an atomic level. acs.org

These simulations can help in:

Predicting the magnitude of the KIE in vivo.

Estimating changes in metabolic pathways (metabolic switching).

Forecasting the impact of deuteration on potential drug-drug interactions.

Simulating how the deuterated compound might behave in different patient populations (e.g., poor vs. extensive metabolizers of CYP2C19). researchgate.net

Molecular dynamics simulations can also provide insights into how deuteration might affect the binding affinity of the drug to its target enzymes, further refining these predictive models. core.ac.uk

Development of Novel Research Methodologies Incorporating Deuterium (B1214612) Labeling

The unique physical properties of this compound drive the development of new analytical and research methodologies. The presence of deuterium provides a stable, non-radioactive label that can be detected with high sensitivity and specificity, primarily by mass spectrometry. musechem.com

A prime example is the isotope ratio-monitoring LC-MS method used to identify novel omeprazole metabolites in brain tissue. researchgate.netnih.gov This technique relies on the co-administration of the labeled and unlabeled compound to create a unique isotopic pattern for every metabolite, allowing them to be clearly distinguished from the complex biological matrix of the brain. researchgate.net

This principle is part of a broader trend in developing advanced research methods:

Late-Stage Isotope Exchange: New synthetic methods, such as hydrogen isotope exchange (HIE), are being developed to allow for the incorporation of deuterium into complex molecules at a late stage of synthesis. acs.orgeuropa.eu This makes labeled compounds like this compound more accessible for research.

High-Resolution Mass Spectrometry (HRMS): The precision of HRMS allows for the confident identification of deuterated compounds and their metabolites, forming the backbone of modern metabolomics studies. jfda-online.com

Quantitative Analysis: this compound serves as an ideal internal standard for quantitative bioanalytical assays. symeres.comacs.org Because its chemical and physical properties are nearly identical to omeprazole, it co-elutes and ionizes similarly during LC-MS analysis, but its different mass allows it to be distinguished. This corrects for variability during sample preparation and analysis, leading to more accurate and precise quantification of omeprazole in biological samples like plasma or tissue. researchgate.net

The development of these methodologies, enabled by compounds like this compound, is crucial for gaining deeper insights into drug disposition and action. musechem.com

Data Tables

Table 1: Research Findings from Isotope Ratio-Monitoring Study of Omeprazole This table summarizes key aspects of the study that utilized a 1:1 mixture of Omeprazole and this compound to identify metabolites.

ParameterFindingReference
Methodology Co-administration of omeprazole and D3-omeprazole (1:1 ratio) followed by LC-QTOF-MS analysis. researchgate.netnih.gov
Biological Matrix Mouse plasma and brain homogenate. researchgate.netnih.gov
Key Advantage Allowed for the clear identification of drug-related metabolites by their characteristic doublet ion peaks, separated by ~3 Da. researchgate.net
Outcome Successful profiling and identification of several new omeprazole metabolites in both brain and plasma samples. researchgate.net

Table 2: Comparison of Omeprazole and this compound This table highlights the fundamental differences and similarities between the parent compound and its deuterated analog.

PropertyOmeprazoleThis compoundReference
Molecular Formula C₁₇H₁₉N₃O₃SC₁₇H₁₆D₃N₃O₃S pharmaffiliates.comnih.gov
Monoisotopic Mass 345.1147 Da348.1336 Da pharmaffiliates.com
Isotopic Label NoneDeuterium (D) at the 4-methoxy position. pharmaffiliates.com
Metabolic Stability Susceptible to metabolism at the 4-methoxy position by CYP enzymes.Increased resistance to metabolism at the 4-methoxy position due to the Kinetic Isotope Effect (KIE). musechem.comnih.gov
Primary Research Use Therapeutic agent.Research tool for metabolite ID, mechanistic studies, and as an internal standard. researchgate.netnih.gov

Compound Names Mentioned in this Article

Aspirin

Clopidogrel

Diazepam

Esomeprazole (B1671258)

Hydroxyomeprazole

Omeprazole

this compound

Omeprazole sulphone

Phenytoin

R-omeprazole

Q & A

Q. How is Omeprazole-4-methoxy-d3 synthesized, and what key intermediates are involved?

this compound is synthesized via multistep reactions involving halogenation, methoxylation, and reduction. A critical intermediate is 2-(hydroxymethyl)-3,5-dimethyl-4-methoxy pyridine , which undergoes further functionalization to introduce the deuterated methoxy group. Key steps include acylation and ammonolysis, with dichloromethane and acetic acid as common solvents . Reaction conditions (e.g., reflux duration, solvent choice) must be optimized to minimize side products, as described in analogous benzimidazole syntheses .

Q. What analytical techniques are recommended for confirming the identity of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 389.54 g/mol for related deuterated compounds) and isotopic purity .
  • NMR Spectroscopy: Distinguishes deuterated positions (e.g., 4-methoxy-d3 group) via characteristic shifts in 1^1H and 13^13C spectra .
  • Chromatography (HPLC/UPLC): Paired with UV detection to confirm retention time alignment against non-deuterated standards .

Q. How should researchers design preformulation studies for this compound?

Preformulation studies should assess:

  • Physicochemical properties: Solubility in biorelevant media (e.g., simulated gastric fluid) and partition coefficients.
  • Compatibility: Screen interactions with excipients (e.g., lactose, magnesium stearate) under accelerated stability conditions (40°C/75% RH) .
  • Degradation pathways: Use stress testing (acid/alkali hydrolysis, oxidative conditions) to identify labile sites, such as the sulfinyl group .

Advanced Research Questions

Q. How can isotopic substitution (deuteration) impact the metabolic stability of this compound in vitro?

Deuteration at the 4-methoxy position may reduce first-pass metabolism by cytochrome P450 enzymes, extending half-life. To evaluate this:

  • Hepatic microsome assays: Compare metabolic rates of deuterated vs. non-deuterated omeprazole using LC-MS/MS quantification .
  • Isotope effect studies: Calculate kH/kDk_H/k_D ratios to quantify kinetic isotope effects on specific metabolic pathways (e.g., sulfoxidation) .

Q. What methodologies resolve contradictions in stability data for this compound under varying pH conditions?

  • Controlled degradation studies: Expose the compound to pH 1–13 buffers at 37°C, monitor degradation products via LC-HRMS, and correlate with Arrhenius kinetics .
  • Multivariate analysis: Apply principal component analysis (PCA) to distinguish pH-dependent degradation pathways (e.g., sulfone formation vs. benzimidazole ring cleavage) .

Q. How can researchers differentiate this compound from its sulfone and sulfide derivatives during impurity profiling?

  • Chromatographic separation: Use a C18 column with a gradient mobile phase (acetonitrile/phosphate buffer) to resolve sulfone (higher polarity) and sulfide (lower polarity) derivatives .
  • MS/MS fragmentation: Identify diagnostic ions (e.g., m/z 198 for sulfone vs. m/z 184 for sulfide) to confirm impurity structures .

Q. What strategies mitigate deuterium loss during long-term storage of this compound?

  • Storage conditions: Maintain the compound in airtight, light-resistant containers under inert gas (argon) at -20°C to prevent H/D exchange .
  • Stability monitoring: Conduct periodic 2^2H-NMR or isotope ratio MS analysis to detect deuterium depletion over time .

Methodological Resources

  • Synthetic Protocols: Refer to analogous procedures for omeprazole intermediates, emphasizing solvent selection and reaction time optimization .
  • Analytical Standards: Use European Pharmacopoeia guidelines for purity testing and impurity identification .
  • Data Repositories: Access HRMS and NMR spectra from platforms like ChemSpider or PubChem (avoiding non-recommended sources like BenchChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.